3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 671200-60-5) belongs to a class of thienopyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2O3S2, with a molecular weight of 408.49 g/mol. The compound features a thieno[2,3-d]pyrimidinone core substituted with an allyl group and a furan ring, contributing to its potential biological activity.
Property | Value |
---|---|
CAS Number | 671200-60-5 |
Molecular Formula | C21H16N2O3S2 |
Molecular Weight | 408.49 g/mol |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thienopyrimidine compounds, including derivatives similar to this compound. Results showed moderate to good activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thienopyrimidine derivatives. In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase, indicating that this compound could be a candidate for further development in cancer therapy .
The proposed mechanisms of action for thienopyrimidine derivatives include:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in cellular processes, such as kinases and topoisomerases.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, a derivative of thienopyrimidine was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
A specific investigation into the anticancer effects of thienopyrimidine derivatives involved treating human breast cancer cell lines with varying concentrations of the compound. The results revealed a dose-dependent increase in apoptotic cells, with flow cytometry confirming significant G1 phase arrest at higher concentrations .
Properties
IUPAC Name |
5-(furan-2-yl)-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(17-9-6-11-26-17)12-27-19(18)22-21(23)28-13-16(24)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBSZOVDPONQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC=C2C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.